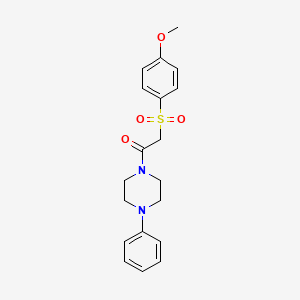
2-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound features a sulfonyl group attached to a methoxyphenyl ring and a phenylpiperazine moiety, making it a versatile molecule for various chemical reactions and biological interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone typically involves multiple steps:
-
Formation of the Sulfonyl Intermediate
Starting Materials: 4-Methoxybenzenesulfonyl chloride and an appropriate base (e.g., triethylamine).
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane at low temperatures (0-5°C) to form the sulfonyl chloride intermediate.
-
Coupling with Piperazine
Starting Materials: The sulfonyl chloride intermediate and 1-(4-phenylpiperazin-1-yl)ethanone.
Reaction Conditions: The coupling reaction is performed in the presence of a base such as sodium carbonate in a polar solvent like acetonitrile, typically at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Continuous Flow Reactors: To ensure precise control over reaction conditions and improve yield.
Automated Synthesis Systems: For large-scale production, reducing human error and increasing efficiency.
化学反应分析
Types of Reactions
2-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of 4-hydroxyphenylsulfonyl derivative.
Reduction: Formation of 4-methoxyphenylsulfide derivative.
Substitution: Formation of nitro or halogenated derivatives depending on the substituent introduced.
科学研究应用
2-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing new drugs, particularly in the development of central nervous system (CNS) agents.
Biological Studies: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonyl-containing enzymes.
Pharmaceutical Research: Explored for its potential therapeutic effects in treating conditions like anxiety and depression due to its interaction with serotonin receptors.
Industrial Applications: Used in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone involves:
Molecular Targets: Primarily interacts with serotonin receptors in the CNS, modulating neurotransmitter activity.
Pathways Involved: Influences the serotonin signaling pathway, potentially leading to anxiolytic and antidepressant effects.
相似化合物的比较
Similar Compounds
1-(4-Methoxyphenyl)-4-phenylpiperazine: Lacks the sulfonyl group, resulting in different pharmacological properties.
2-(4-Methoxyphenylsulfonyl)-1-(4-methylpiperazin-1-yl)ethanone: Similar structure but with a methyl group on the piperazine ring, which may alter its biological activity.
Uniqueness
2-((4-Methoxyphenyl)sulfonyl)-1-(4-phenylpiperazin-1-yl)ethanone is unique due to its combination of a sulfonyl group and a phenylpiperazine moiety, which provides a distinct pharmacological profile and makes it a valuable compound for drug development and research.
属性
IUPAC Name |
2-(4-methoxyphenyl)sulfonyl-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-17-7-9-18(10-8-17)26(23,24)15-19(22)21-13-11-20(12-14-21)16-5-3-2-4-6-16/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTKDMBFHRYQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methylbenzenesulfonyl)acetamide](/img/structure/B2632765.png)
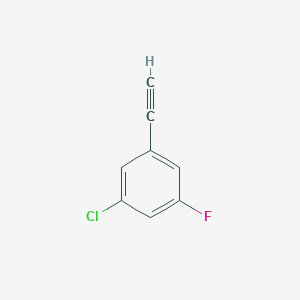
![N-(4-chlorobenzyl)-2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]acetamide](/img/structure/B2632769.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]ethanediamide](/img/structure/B2632770.png)
![5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2632771.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2632772.png)
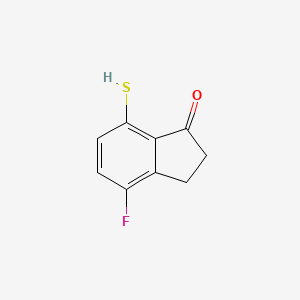
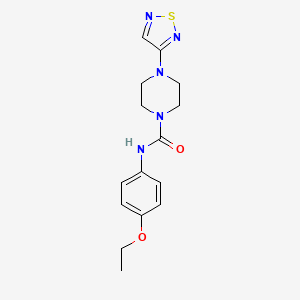
![(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2632776.png)
![3-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2632778.png)
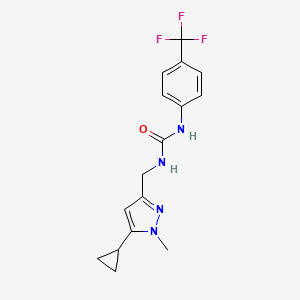
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide](/img/structure/B2632784.png)
![3-chloro-N-{5-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,11,13-hexaen-13-yl}propanamide](/img/structure/B2632785.png)
![N-[(E)-1-[(benzylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B2632787.png)
